

Technical Guide: Synthesis and Characterization of *N*-(2-Cyanophenyl)urea

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Compound of Interest

Compound Name: *N*-(2-cyanophenyl)urea
CAS No.: 55441-25-3
Cat. No.: B1281740

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Executive Summary

Compound:

N-(2-Cyanophenyl)urea (CAS: 55441-25-3) Molecular Weight: 161.16 g/mol Primary Application: Precursor for quinazoline-2,4(1H,3H)-diones; kinase inhibitor scaffold. Core Synthetic Route: Nucleophilic addition of 2-aminobenzonitrile to isocyanic acid (generated in situ from potassium cyanate).

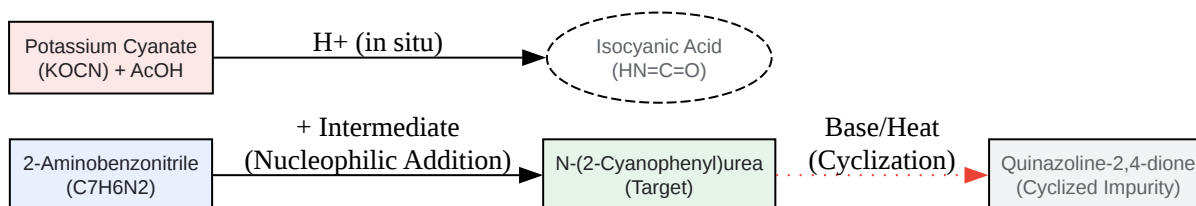
This guide provides a validated protocol for the isolation of the open-chain urea derivative, preventing its premature cyclization into the thermodynamically stable quinazolinedione, which frequently occurs under strongly basic or high-temperature conditions.

Retrosynthetic Analysis & Strategy

The formation of the urea linkage is achieved via the Wöhler Synthesis approach. The key challenge with ortho-substituted anilines like 2-aminobenzonitrile is the competing intramolecular cyclization.

- Route A (Recommended): Acid-mediated addition of potassium cyanate (KOCN).
 - Mechanism:[1][2][3][4] Protonation of cyanate yields isocyanic acid ($\text{HN}=\text{C}=\text{O}$), which undergoes nucleophilic attack by the aniline nitrogen.
 - Control: The use of acetic acid buffers the pH, favoring the formation of the urea while suppressing the base-catalyzed cyclization to quinazolinedione.
- Route B (Alternative): Reaction with trimethylsilyl isocyanate (TMS-NCO) or organic isocyanates.
 - Utility: Used when anhydrous conditions are strictly required, though less atom-economical.

Reaction Scheme Visualization



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Figure 1: Synthetic pathway and potential cyclization side-reaction.

Experimental Protocol

Method A: Aqueous Acetic Acid Route (Standard)

This protocol is optimized for gram-scale synthesis.[5] It relies on the low solubility of the aryl urea in water to drive precipitation.

Materials

- 2-Aminobenzonitrile: 11.8 g (100 mmol)
- Potassium Cyanate (KOCN): 9.7 g (120 mmol, 1.2 eq)

- Glacial Acetic Acid: 80 mL
- Deionized Water: 150 mL

Step-by-Step Procedure

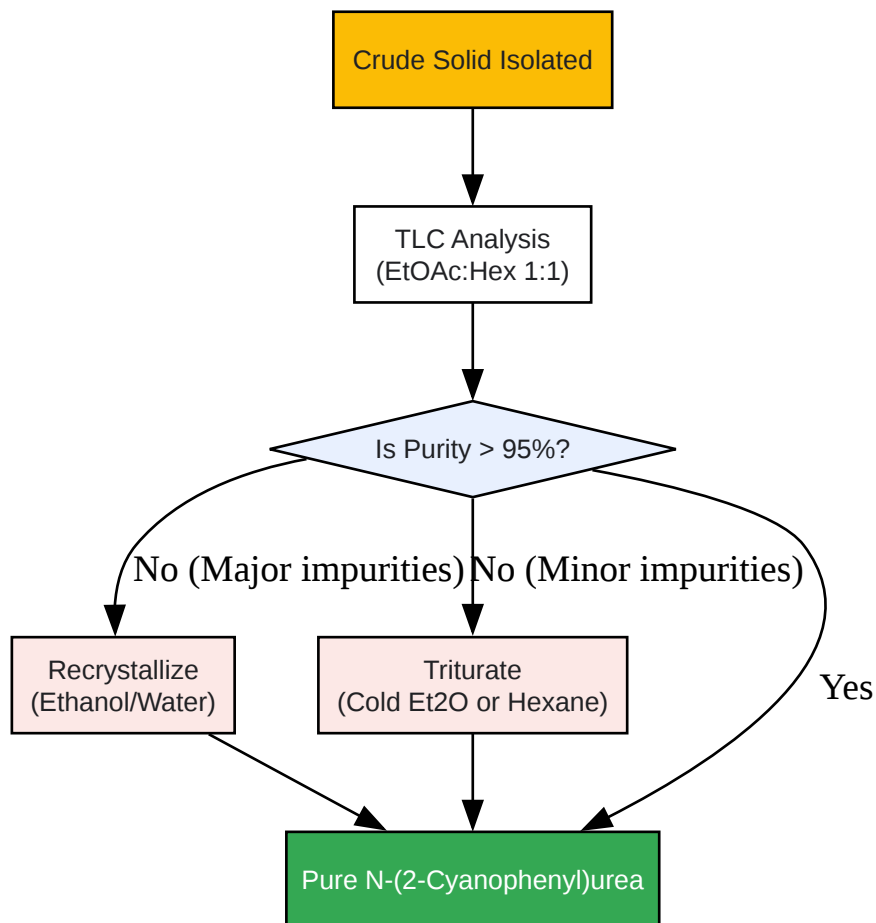
- Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (11.8 g) in glacial acetic acid (60 mL) and water (100 mL).
 - Note: Gentle heating (35–40 °C) may be required to fully dissolve the aniline.
- Reagent Preparation: Dissolve potassium cyanate (9.7 g) in water (50 mL) in a separate beaker.
- Addition: Add the KOCN solution dropwise to the stirring aniline solution over 20 minutes.
 - Observation: A white precipitate should begin to form almost immediately. The reaction is slightly exothermic; maintain temperature <50 °C to prevent cyclization.
- Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 3 hours.
 - Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The starting amine () should disappear, replaced by the urea product ().
- Quenching & Isolation: Dilute the mixture with ice-cold water (100 mL) and stir for 15 minutes.
- Filtration: Filter the solid under vacuum using a Buchner funnel.
- Washing: Wash the filter cake sequentially with:
 - Water (mL) to remove acetic acid and inorganic salts.
 - Cold Ethanol (

mL) to remove unreacted organic impurities.

- Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline powder.

Purification Decision Tree



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Figure 2: Purification logic flow.

Characterization & Validation

The identity of the product must be confirmed to distinguish it from the starting material and the cyclized quinazolinedione.

Spectroscopic Data

Technique	Parameter	Diagnostic Signal	Interpretation
IR (KBr)	Nitrile ()	2220 cm ⁻¹ (sharp)	Confirms integrity of cyano group (absent in quinazolinedione).
Amide I ()	1660–1690 cm ⁻¹	Urea carbonyl stretch.	
Amide II ()	3300–3450 cm ⁻¹	Primary () and secondary () stretches.	
¹ H NMR		9.15 ppm (s, 1H)	Downfield singlet; disappears on exchange.
(DMSO-d ₆)		6.20 ppm (bs, 2H)	Terminal urea protons; broad due to quadrupole broadening.
(C6)	8.0–8.1 ppm (d)	Proton ortho to urea; deshielded by carbonyl anisotropy.	
MS (ESI)		162.1	Consistent with formula

Critical Quality Attribute: Melting Point

- Observed: 205–210 °C (decomposition).
- Note: Pure urea derivatives often have high melting points. If the melting point is observed >250 °C, suspect cyclization to quinazoline-2,4-dione.

Mechanistic Insight

The synthesis follows a nucleophilic addition pathway.^{[1][5]} The acidity of the medium is the control lever.

- Generation of Electrophile:
- Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbon of isocyanic acid.
- Prevention of Cyclization: Under neutral or basic conditions, the urea nitrogen can attack the nitrile carbon (), leading to ring closure. Acetic acid protonates the intermediate species less aggressively than strong mineral acids but sufficiently to prevent the anionic activation required for attack on the nitrile.

Downstream Application: Quinazolinedione Synthesis^{[2][5]}

To convert

-(2-cyanophenyl)urea into quinazoline-2,4(1H,3H)-dione, a base-catalyzed cyclization is performed.^[2]

- Reagents: Aqueous NaOH (10%) or .
- Conditions: Reflux for 1–2 hours.
- Mechanism: Base deprotonates the urea nitrogen; the resulting anion attacks the nitrile carbon, followed by hydrolysis of the imine intermediate.

Safety & Handling

- 2-Aminobenzonitrile: Toxic if swallowed or inhaled. Potential for cyanide liberation under extreme conditions.

- Potassium Cyanate: Harmful. Avoid contact with strong acids which can generate toxic isocyanic acid gas.
- PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to manage acetic acid vapors.

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